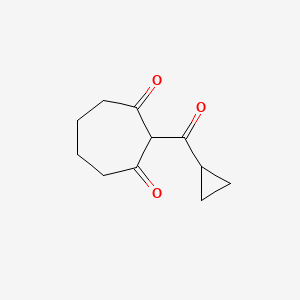

2-Cyclopropanecarbonylcycloheptane-1,3-dione

Description

2-Cyclopropanecarbonylcycloheptane-1,3-dione is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with two ketone groups (at positions 1 and 3) and a cyclopropanecarbonyl moiety at position 2. The cyclopropane ring introduces significant steric strain and rigidity, which may influence its chemical reactivity and biological interactions. For instance, diketone-containing compounds like piperazine-2,3-diones () and cyclopropane-based esters () highlight the importance of ring size, substituents, and lipophilicity in modulating bioactivity .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(cyclopropanecarbonyl)cycloheptane-1,3-dione |

InChI |

InChI=1S/C11H14O3/c12-8-3-1-2-4-9(13)10(8)11(14)7-5-6-7/h7,10H,1-6H2 |

InChI Key |

LBPSDLMWRXABHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C(=O)C1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction is carried out under controlled conditions to ensure the stereoselective formation of the desired product . The reaction conditions often include the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .

Industrial Production Methods

While specific industrial production methods for 2-Cyclopropanecarbonylcycloheptane-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonylcycloheptane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's diketone structure makes it a valuable scaffold for designing biologically active molecules. Research has shown that derivatives of cyclohexane-1,3-dione exhibit cytotoxicity against various cancer cell lines, including non-small-cell lung cancer (NSCLC) . In silico studies have identified potential inhibitors targeting receptor tyrosine kinases, suggesting that 2-cyclopropanecarbonylcycloheptane-1,3-dione could serve as a lead compound for developing anticancer therapeutics.

Case Study:

A recent study synthesized a series of cyclohexane-1,3-dione derivatives and evaluated their activity against NSCLC. The most promising candidates demonstrated significant cytotoxic effects and were subjected to further structural optimization using computational modeling techniques .

Herbicide Development

Compounds similar to 2-cyclopropanecarbonylcycloheptane-1,3-dione have been investigated for their herbicidal properties. Specifically, derivatives targeting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) have shown effectiveness in controlling weed species such as Parthenium hysterophorus . The structure-activity relationship (SAR) analyses indicated that specific modifications enhance herbicidal efficacy.

Case Study:

In one study, a series of 2-acyl-cyclohexane-1,3-diones were synthesized from natural products and tested for HPPD inhibition. The most active compound exhibited an IC50 value lower than that of commercial herbicides, highlighting the potential of these compounds as effective weed management tools .

Material Science

The unique electronic properties of diketones allow their application in organic electronics and photopolymerization processes. The ability to form stable charge-transfer complexes makes compounds like 2-cyclopropanecarbonylcycloheptane-1,3-dione suitable for use in organic solar cells and photoinitiators.

Case Study:

Research has demonstrated that diketones can serve as electron acceptors in organic photovoltaic systems. Modifications to the diketone structure can enhance light absorption and charge mobility within the material .

Comparative Data Table

Mechanism of Action

The mechanism by which 2-Cyclopropanecarbonylcycloheptane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives from ) share a six-membered diketone ring but incorporate nitrogen atoms, enabling hydrogen bonding and varied substitution patterns. Key comparisons include:

- Lipophilicity : Piperazine-2,3-diones exhibit improved lipophilicity (ClogP = 1.5–3.2) compared to unsubstituted piperazine (ClogP = −1.1) due to aromatic benzyl substituents . The target compound’s cycloheptane ring and cyclopropanecarbonyl group likely further increase lipophilicity (estimated ClogP > 3.5), enhancing membrane permeability.

- Bioactivity : Piperazine-2,3-diones demonstrate anthelmintic activity against Enterobius vermicularis and Fasciola hepatica (IC₅₀ = 12–45 μM) . The target compound’s larger, more rigid structure may alter binding to parasitic targets, though empirical data are lacking.

- Synthesis : Piperazine-2,3-diones are synthesized via reductive alkylation followed by oxalate ester condensation . The target compound may require alternative methods, such as Friedel-Crafts acylation or cyclopropanation of preformed cycloheptanedione derivatives.

Cyclopropane-Containing Pesticides (Pyrethroids)

Pyrethroids like S-bioallethrin and prallethrin () incorporate cyclopropanecarboxylate esters for insecticidal activity. Comparisons include:

- Functional Groups: Pyrethroids use ester linkages and propargyl/allyl substituents for neurotoxic effects .

- Conformational Effects : The cyclopropane ring in pyrethroids stabilizes stereochemistry critical for insecticidal activity . In the target compound, cyclopropane rigidity may influence diketone ring conformation, affecting interactions with biological targets.

Other Cyclic Diketones

Their lower steric hindrance and lipophilicity (ClogP ~1.8) contrast with the target compound’s predicted properties .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Limitations

- Knowledge Gaps: Direct data on synthesis, toxicity, and bioactivity are absent.

Notes

- Discrepancies in bioactivity or synthesis routes between the target compound and comparators should be validated experimentally.

Biological Activity

2-Cyclopropanecarbonylcycloheptane-1,3-dione is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity based on available research findings, including synthesis methods, case studies, and relevant data tables.

Chemical Structure

The compound has the following structural formula:

This indicates it contains a cycloheptane ring with two carbonyl groups at positions 1 and 3, and a cyclopropanecarbonyl substituent.

Synthesis Methods

Research has demonstrated various synthetic routes for obtaining cycloalkane-1,3-diones. One efficient method involves the reaction of 1,3-cycloalkanediones with sulfonium salts, yielding high yields of the desired spirocyclopropanes .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 2-cyclopropanecarbonylcycloheptane-1,3-dione. For instance, derivatives have been evaluated for their cytotoxic effects against several cancer cell lines, including:

- Fibrosarcoma (HT-1080)

- Breast Cancer (MCF-7 and MDA-MB-231)

- Lung Carcinoma (A-549)

Among these derivatives, certain compounds exhibited notable growth inhibition with IC50 values in the micromolar range .

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. For example, one study indicated that a specific derivative activated caspase-3/7 pathways leading to cell cycle arrest in the G2/M phase . This suggests that compounds like 2-cyclopropanecarbonylcycloheptane-1,3-dione may influence critical cellular processes involved in tumor growth and survival.

Antiviral Activity

While primarily investigated for anticancer properties, some derivatives have also been tested for antiviral activity against SARS-CoV-2. However, results indicated that these compounds did not demonstrate significant antiviral effects with EC50 values exceeding 100 µM .

Table 1: Biological Activity Overview

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Anticancer | MCF-7 | Varies | Cell cycle arrest |

| Antiviral | SARS-CoV-2 | >100 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.